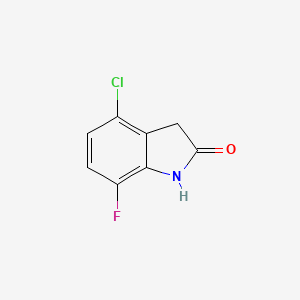

4-Chloro-7-fluoroindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO/c9-5-1-2-6(10)8-4(5)3-7(12)11-8/h1-2H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVZGOGXVMBGMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2NC1=O)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523333-96-1 | |

| Record name | 4-chloro-7-fluoroindolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Functionalization and Derivatization Strategies for 4 Chloro 7 Fluoroindolin 2 One and Analogues

Substitution Reactions on the Indolin-2-one Core

Modifications at the N-1 Position

The nitrogen atom at the N-1 position of the indolin-2-one ring is a common site for modification, influencing the compound's polarity, solubility, and interaction with biological targets. N-alkylation and N-arylation are the most prevalent strategies for derivatization at this position.

N-Alkylation: The introduction of alkyl groups at the N-1 position can be achieved through various synthetic methods. A solvent-free microwave-assisted approach has been reported for the N-alkylation of isatin (B1672199) derivatives, which can be adapted for 4-chloro-7-fluoroindolin-2-one. This method involves the condensation of a fluorinated indole (B1671886) precursor with an appropriate alkyl halide in the presence of a mild base like potassium carbonate, with reactions typically completing in short durations under microwave irradiation. For instance, N-alkylation of indolin-2-one derivatives has been accomplished to produce N-methyl, N-propyl, and N-benzyl analogues. nih.gov

N-Arylation: The introduction of aryl moieties at the N-1 position can significantly impact the electronic and steric properties of the molecule. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are commonly employed for this purpose. These reactions allow for the formation of a C-N bond between the indolin-2-one nitrogen and an aryl halide.

The ability to modify the N-1 position provides a valuable tool for modulating the pharmacological profile of indolin-2-one derivatives. For example, in a series of [(3-indolylmethylene)hydrazono]indolin-2-ones, the exploration of different N-alkyl substituents on the indolin-2-one moiety was a key strategy to optimize cytotoxic activity. nih.gov

Table 1: Examples of N-1 Position Modifications of Indolin-2-one Analogues

| Starting Material | Reagent | Product | Reaction Type |

| Indolin-2-one | Methyl iodide | N-Methylindolin-2-one | N-Alkylation |

| Indolin-2-one | Propyl bromide | N-Propylindolin-2-one | N-Alkylation |

| Indolin-2-one | Benzyl chloride | N-Benzylindolin-2-one | N-Alkylation |

| Indolin-2-one | Phenylboronic acid | N-Phenylindolin-2-one | N-Arylation (Chan-Lam coupling) |

Functionalization at the C-3 Position (e.g., Methylene (B1212753) Derivatives)

The C-3 position of the indolin-2-one core is highly reactive and serves as a key site for introducing diverse substituents, particularly through the formation of methylene derivatives. The Knoevenagel condensation is a widely utilized and powerful method for this transformation. wikipedia.org

The Knoevenagel condensation involves the reaction of the active methylene group at the C-3 position of the indolin-2-one with a carbonyl compound, typically an aldehyde or a ketone, in the presence of a basic catalyst like piperidine (B6355638) or an ionic liquid. wikipedia.orgderpharmachemica.com This reaction leads to the formation of a C=C double bond, creating an α,β-unsaturated system. wikipedia.org The product is often an α,β-unsaturated ketone or a related conjugated enone. wikipedia.org

A variety of aldehydes and ketones can be employed in the Knoevenagel condensation with indolin-2-ones, leading to a wide range of 3-substituted derivatives. For instance, the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid in the presence of piperidine demonstrates a typical Knoevenagel condensation. wikipedia.org The Doebner modification of this reaction utilizes pyridine (B92270) as a solvent, particularly when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org

The synthesis of numerous biologically active indolin-2-one derivatives relies on the Knoevenagel condensation. For example, novel 3-substituted-indolin-2-ones containing chloropyrrole moieties have been synthesized via Knoevenagel condensation of substituted 2-chloro-5-formyl-1H-pyrrole-3-carboxylic acids with 5-substituted indolin-2-ones. nih.gov Similarly, the synthesis of 3-benzylidene indole-2-one derivatives has been achieved through the condensation of substituted oxindole (B195798) or isatin derivatives with appropriate aldehydes. brieflands.com This strategy has also been employed to create bisindolinone derivatives. unibo.it

Table 2: Examples of C-3 Methylene Derivatives via Knoevenagel Condensation

| Indolin-2-one Derivative | Aldehyde/Ketone | Catalyst | Product |

| 5-Fluoroindolin-2-one | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | Piperidine | (Z)-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-5-fluoroindolin-2-one |

| Indolin-2-one | Benzaldehyde | Piperidine | 3-Benzylideneindolin-2-one |

| 5-Bromoindolin-2-one | 4-(Methylpiperazin-1-yl)benzaldehyde | Piperidine | 5-Bromo-3-((4-(methylpiperazin-1-yl)phenyl)methylene)indolin-2-one |

| 4-Fluoroindolin-2-one | Isatin | Piperidine | Bisindolinone derivative |

Peripheral Functionalization of the Aromatic Ring

Modification of the benzene (B151609) ring of the indolin-2-one scaffold provides another avenue for structural diversification. The electron-withdrawing nature of the chlorine and fluorine atoms in this compound influences the reactivity of the aromatic ring, making it susceptible to certain substitution reactions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the aromatic ring. For instance, palladium-catalyzed amination reactions of iodinated and dibrominated indolin-2-one derivatives have been used to synthesize new porphyrin indolin-2-one conjugates. researchgate.net

Furthermore, direct C-H functionalization has emerged as an efficient strategy for modifying the aromatic ring of indoles. rsc.org While challenges exist due to the lower accessibility of the C-H bonds on the benzenoid ring, methods have been developed for site-selective functionalization at the C-4, C-5, C-6, and C-7 positions. rsc.org For example, iridium-catalyzed borylation can selectively functionalize the C-7 position of 2-substituted indoles. msu.edu This reaction is believed to proceed through a mechanism where the nitrogen atom of the indole directs the borylation to the C-7 position. msu.edu

Formation of Fused Ring Systems and Polycyclic Scaffolds Incorporating Indolin-2-one Units

The construction of fused ring systems and polycyclic scaffolds incorporating the indolin-2-one moiety leads to structurally complex molecules with potentially novel biological activities. These strategies often involve annulation reactions where a new ring is formed onto the existing indolin-2-one core.

Pyrrole (B145914) and Pyrrolo-Fused Indolin-2-one Constructs

The fusion of a pyrrole ring to the indolin-2-one scaffold is a common strategy, leading to pyrrolo-indolin-2-one derivatives. The Paal-Knorr synthesis, a classic method for pyrrole formation, can be adapted for this purpose. An L-proline catalyzed Paal-Knorr synthesis has been developed for the construction of highly substituted pyrroles, which can be extended to create pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds. bohrium.com

Another approach involves the condensation of indolin-2-one derivatives with pyrrole precursors. For instance, the synthesis of (2-oxoindolin-3-ylidene)methylpyrrole derivatives has been achieved through the condensation of 5-substituted oxindoles with N-substituted 2-pyrrolidone aldehyde. mdpi.com This method has been used to create compounds with potential as multi-target tyrosine kinase receptor inhibitors. mdpi.com

Furthermore, cycloaddition reactions offer a powerful tool for constructing pyrrolo-fused systems. N-heterocyclic carbene (NHC)-catalyzed [3+2] annulation reactions have been utilized for the synthesis of spirooxindole γ-lactams. nih.gov

Other Heterocycle Annulations

Beyond pyrroles, various other heterocyclic rings can be fused to the indolin-2-one core. These annulation reactions often proceed through multi-step sequences or cascade reactions.

For example, a tin(IV) chloride-promoted one-pot reaction of (E)-3-(2-oxo-2-phenylethylidene)indolin-2-one with 1,4-benzoxazinone or quinoxalinone derivatives leads to the formation of fused tricyclic heterocyclic compounds. tandfonline.com The proposed mechanism involves a sequential intermolecular Michael addition, intramolecular cyclization, and aromatization. tandfonline.com

N-heterocyclic carbene (NHC) catalysis has also been employed in [3+3] annulation reactions of indolin-2-imines with bromoenals to synthesize dihydropyridinone-fused indoles. acs.org Transition metal-catalyzed cascade reactions are also valuable for creating N-fused polycyclic indoles. For example, a palladium-catalyzed multicomponent cascade reaction involving a [3+1+1] annulation of 3-diazo oxindole and isocyanides has been reported. rsc.orgbohrium.com

The development of methods to construct heterocycle-fused indoline (B122111) alkaloids is an active area of research. A catalytic protocol for synthesizing indolin-2-ones with a C3-allylic-quaternary stereocenter has been developed, providing a strategy for creating 5- to 7-membered heterocycle-fused indoline alkaloids. bohrium.com

Controlled Introduction of Additional Functional Groups

The controlled introduction of new functionalities onto the this compound scaffold and its analogues is a key strategy for modulating their physicochemical and pharmacological profiles. Key reactive sites include the N-1 amide nitrogen, the C3-methylene position, and the aromatic ring.

N-1 Position Functionalization:

The nitrogen atom of the indolin-2-one ring can be readily functionalized, most commonly through N-alkylation or N-arylation. This modification can influence the compound's lipophilicity, steric profile, and hydrogen bonding capacity. For instance, N-alkylation of chloro- and fluoro-substituted indolin-2-ones has been achieved using alkyl halides in the presence of a base. jst.go.jp Another method involves the Mannich reaction, where indolin-2-one, an amine, and formaldehyde (B43269) are condensed to introduce an aminomethyl group at the N-1 position. mdpi.com

C3-Position Functionalization:

The C3 position is the most versatile site for introducing a wide array of functional groups and molecular complexity.

Condensation Reactions: The active methylene group at C3 can undergo Knoevenagel condensation with various aldehydes and ketones. This reaction is typically catalyzed by a base, such as piperidine or potassium hydroxide, and is a cornerstone for creating 3-substituted-ylideneindolin-2-one derivatives. frontiersin.org This strategy has been extensively used to link diverse aromatic and heterocyclic aldehydes to the indolin-2-one core, significantly expanding the chemical space for biological screening. frontiersin.orgnih.gov

Halogenation: The C3 position can be selectively halogenated. For example, 3-chloro-2-oxindoles can be synthesized from the corresponding indoles using reagents like 1-chloro-1,2-benziodoxol-3-(1H)-one. researchgate.net A direct method for producing 3-chloro-7-fluoroindolin-2-one involves the acidolysis of a 3-phosphate oxindole precursor. beilstein-journals.org

Derivatization via Isatin Intermediates: The corresponding oxidized form, 4-chloro-7-fluoroisatin (indoline-2,3-dione), serves as a key intermediate for functionalization at the C3 position. The C3-keto group readily reacts with primary amines to form Schiff bases (imines) or with hydrazines to yield hydrazones. jst.go.jpnih.gov These derivatives can be further modified; for example, thiosemicarbazones can be formed and subsequently cyclized to introduce thiazole (B1198619) rings. nih.gov

Carbon-Carbon Bond Formation: The C3 position can also participate in C-C bond-forming reactions. An organocatalytic, diastereoselective reaction between 3-fluorooxindoles and isatins can produce 3,3'-bisoxindoles, creating a direct link between two indolinone units. nih.gov

The following tables summarize representative strategies for the controlled introduction of functional groups onto the indolin-2-one scaffold, based on findings from related analogues.

Table 1: Functionalization at the N-1 and C3 Positions of Indolin-2-one Analogues

| Position | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| N-1 | Alkylation | Butyl bromide, Base | 1-Butyl-indolin-2-one | jst.go.jp |

| N-1 | Mannich Reaction | Formaldehyde, Amine | 1-(Aminomethyl)-indolin-2-one | mdpi.com |

| C3 | Knoevenagel Condensation | Aromatic Aldehyd, KOH | 3-(Arylmethylidene)-indolin-2-one | frontiersin.org |

| C3 | Halogenation | Acidolysis of 3-phosphate | 3-Chloro-indolin-2-one | beilstein-journals.org |

| C3 (from Isatin) | Imine Formation | Primary Amine | 3-(Imino)-indolin-2-one (Schiff Base) | jst.go.jp |

| C3 (from Isatin) | Hydrazone Formation | Hydrazine Hydrate | 3-(Hydrazono)-indolin-2-one | nih.gov |

Table 2: Examples of C3-Functionalized Fluoro-Indolin-2-One Derivatives via Condensation

| Starting Material | Aldehyde Reagent | Product | Reference |

|---|---|---|---|

| 5-Fluoroindolin-2-one | 4-Chlorobenzaldehyde | (Z)-3-(4-Chlorobenzylidene)-5-fluoroindolin-2-one | frontiersin.org |

| 5-Fluoroindolin-2-one | 4-Bromobenzaldehyde | (Z)-3-(4-Bromobenzylidene)-5-fluoroindolin-2-one | frontiersin.org |

These derivatization strategies highlight the chemical tractability of the indolin-2-one scaffold, enabling the systematic introduction of functional groups to explore structure-activity relationships for various biological targets.

Mechanistic Investigations in the Chemistry of Halogenated Indolin 2 Ones

Reaction Pathway Elucidation through Kinetic and Isotopic Studies

Kinetic and isotopic studies are powerful tools for elucidating the step-by-step sequence of a chemical reaction, identifying the rate-determining step, and probing the nature of transition states. For reactions involving halogenated indolin-2-ones, these studies have been instrumental in understanding processes like N-arylation and condensation reactions.

In studies of related substituted indolin-2-ones, kinetic analyses often reveal the reaction order with respect to each reactant, providing insight into the molecularity of the rate-determining step. For instance, in the base-catalyzed condensation of an indolin-2-one with an aldehyde (a Knoevenagel-type reaction), the reaction rate typically shows a first-order dependence on the concentrations of the indolin-2-one, the aldehyde, and the base. This suggests that all three components are involved in the rate-determining step, which is often the initial deprotonation of the indolin-2-one at the C3 position, followed by nucleophilic attack on the aldehyde carbonyl.

Isotopic labeling, particularly deuterium (B1214612) labeling, is used to probe the breaking of specific bonds in the rate-determining step. A significant kinetic isotope effect (KIE), where the deuterated reactant reacts slower than its non-deuterated counterpart (kH/kD > 1), is often observed when a C-H bond is broken in the slowest step. In the context of indolin-2-one chemistry, deuterating the C3 position can help confirm whether the initial C-H bond cleavage is rate-limiting.

Table 1: Hypothetical Kinetic Data for a Knoevenagel Condensation This table illustrates the type of data obtained from kinetic studies. The values are representative for this class of reactions.

| Experiment | [Indolin-2-one] (M) | [Aldehyde] (M) | [Base] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.05 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.05 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.05 | 2.5 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.10 | 2.3 x 10⁻⁵ |

Intermediate Characterization and Trapping Experiments

The direct observation or indirect detection of transient intermediates is a cornerstone of mechanistic investigation. For reactions involving halogenated indolin-2-ones, intermediates such as enolates, iminium ions, or spirocyclic species can be proposed.

The key intermediate in many reactions of indolin-2-ones is the C3-enolate, formed by deprotonation. While often too reactive to be isolated, its existence can be confirmed through trapping experiments. For example, in the absence of the primary electrophile, the reaction can be quenched with a potent, alternative electrophile like methyl iodide. The detection of a C3-methylated indolin-2-one provides strong evidence for the formation of the enolate intermediate.

Spectroscopic methods, such as low-temperature NMR or mass spectrometry, can sometimes be employed to directly observe and characterize these transient species. In certain cases, highly stabilized intermediates might be isolated and their structure confirmed by X-ray crystallography. These characterization efforts provide a structural snapshot along the reaction coordinate, validating proposed mechanistic pathways.

Computational Modeling of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for exploring reaction mechanisms at the molecular level. It provides detailed information about transition states and intermediates that are often difficult or impossible to study experimentally.

Transition state (TS) theory is central to understanding reaction rates. Computational methods allow for the precise location of transition state structures on a potential energy surface. For a given reaction of a halogenated indolin-2-one, chemists can model the proposed elementary steps and calculate the geometry and energy of the corresponding transition states.

A calculated transition state structure is characterized by having exactly one imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate (e.g., the stretching of a forming bond or the breaking of a cleaving bond). The analysis of the geometric parameters of a TS, such as key bond lengths and angles, provides a detailed picture of the molecular arrangement at the peak of the energy barrier. For instance, in a palladium-catalyzed C-H activation reaction, TS analysis can reveal the precise orientation of the indolin-2-one substrate relative to the metal catalyst.

Table 2: Representative Calculated Transition State Properties This table shows typical data generated from DFT calculations for a hypothetical reaction step involving an indolin-2-one. Energies are relative to the reactants.

| Reaction Step | Activation Energy (kcal/mol) | Key Bond Distance (Å) | Imaginary Frequency (cm⁻¹) |

| C3 Deprotonation | 15.2 | C3-H: 1.45, H-O(base): 1.10 | -1250 |

| C-C Bond Formation | 18.5 | C3-C(aldehyde): 2.15 | -450 |

| Dehydration | 12.8 | C-O: 1.98 | -980 |

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile or landscape for a proposed reaction mechanism can be constructed. This energy landscape map provides a quantitative understanding of the entire reaction pathway.

Advanced Spectroscopic and Analytical Characterization Techniques for Indolin 2 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of compounds like 4-Chloro-7-fluoroindolin-2-one. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity of atoms and their chemical environments can be established.

While specific experimental NMR data for this compound is not widely published, data from its isomer, 3-Chloro-7-fluoroindolin-2-one, provides valuable insight into the expected spectral features. nih.gov

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the related 3-Chloro-7-fluoroindolin-2-one, the proton of the N-H group in the lactam ring typically appears as a broad singlet at a downfield chemical shift, around δ 11.31 ppm, due to its acidic nature and hydrogen bonding capabilities. nih.gov The aromatic protons would exhibit complex splitting patterns (multiplets) in the range of δ 7.04-7.25 ppm, with their specific shifts and couplings influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. nih.gov The methylene (B1212753) protons (-CH₂-) of the indolin-2-one ring would likely appear as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) of the lactam ring is expected to resonate at a downfield position, typically around δ 173.0 ppm for 3-Chloro-7-fluoroindolin-2-one. nih.gov The carbon atoms attached to the halogens (C-Cl and C-F) will show characteristic chemical shifts. The carbon bearing the fluorine atom will exhibit a large coupling constant (¹JCF), a key feature in ¹³C NMR of organofluorine compounds. For instance, in 3-Chloro-7-fluoroindolin-2-one, the fluorinated aromatic carbon shows a doublet with a large coupling constant (J(F-C) = 243.3 Hz). nih.gov

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly useful for fluorinated compounds. A single peak would be expected for this compound, and its chemical shift would be indicative of the electronic environment of the fluorine atom on the aromatic ring. In the case of 3-Chloro-7-fluoroindolin-2-one, the ¹⁹F NMR spectrum shows a signal at δ -132.21 ppm. nih.gov

Table 1: Representative NMR Data for a Structural Isomer (3-Chloro-7-fluoroindolin-2-one)

| Nucleus | Chemical Shift (δ, ppm) | Key Features |

|---|---|---|

| ¹H | 11.31 (s, 1H), 7.25–7.17 (m, 2H), 7.04 (td, J = 8.2, 4.7 Hz, 1H), 5.64 (s, 1H) | NH proton, Aromatic protons, CH proton |

| ¹³C | 173.0, 146.3 (d, J(F-C) = 243.3 Hz), 129.6 (d, J = 13.0 Hz), 129.3 (d, J = 3.8 Hz), 123.2 (d, J = 6.0 Hz), 121.7 (d, J = 3.3 Hz), 117.3 (d, J = 17.1 Hz), 51.9 (d, J = 3.3 Hz) | Carbonyl carbon, Fluorine-coupled carbons |

| ¹⁹F | -132.21 | Single fluorine environment |

Data obtained for 3-Chloro-7-fluoroindolin-2-one. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly valuable for providing highly accurate mass measurements, which can confirm the molecular formula.

The fragmentation pattern in MS can also provide structural information. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak.

Table 2: High-Resolution Mass Spectrometry Data for a Structural Isomer (3-Chloro-7-fluoroindolin-2-one)

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [C₈H₅ClFNO - H]⁻ | 183.9971 | 183.9971 |

Data obtained for 3-Chloro-7-fluoroindolin-2-one. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are excellent for identifying characteristic functional groups. triprinceton.orgsmacgigworld.com

Infrared (IR) Spectroscopy: The IR spectrum of an indolin-2-one derivative is characterized by several key absorption bands. For halogenated indolin-2-ones, the most prominent peaks include:

N-H stretch: A stretching vibration for the amine in the lactam ring, typically observed in the region of 3100-3300 cm⁻¹.

C=O stretch: A strong absorption band for the lactam carbonyl group, usually found between 1680-1720 cm⁻¹. The position of this band can be influenced by substituents on the aromatic ring.

C-Cl and C-F stretches: The carbon-halogen stretching vibrations occur in the fingerprint region of the spectrum. The C-Cl stretch is typically found in the range of 600-800 cm⁻¹, while the C-F stretch appears at higher wavenumbers, generally between 1000-1400 cm⁻¹. spectroscopyonline.com

In a study of 3-chloro-5-fluoroindolin-2-one, characteristic IR peaks were observed at 3166 cm⁻¹ (N-H) and 1685 cm⁻¹ (C=O). jst.go.jp

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in the polarizability of a bond. Therefore, non-polar bonds or symmetric vibrations can be more readily observed in Raman spectra. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and the carbon-halogen bonds. triprinceton.org

Table 3: Typical Infrared Absorption Frequencies for Halogenated Indolin-2-ones

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3100 - 3300 |

| C=O (Lactam) | Stretch | 1680 - 1720 |

| C-F | Stretch | 1000 - 1400 |

| C-Cl | Stretch | 600 - 800 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for this compound has not been reported in the searched literature, studies on related halogenated oxindoles provide valuable insights into the expected structural features. For example, the crystal structure of (Z)-5-Fluoro-3-[(1H-pyrrol-2-yl)methylene]indolin-2-one reveals a nearly planar indolinone ring system. iucr.org In the solid state, indolin-2-one derivatives often form dimers through intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another. iucr.org

The presence of chlorine and fluorine atoms in this compound would influence the crystal packing through halogen bonding and other non-covalent interactions, which could be elucidated through X-ray diffraction analysis.

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from byproducts, starting materials, and isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like indolin-2-one derivatives. bitesizebio.com Reversed-phase HPLC, using a non-polar stationary phase (such as C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is typically employed. The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram. Different isomers of halogenated indolin-2-ones can often be separated by optimizing the mobile phase composition and gradient. mdpi.comnus.edu.sg

Gas Chromatography (GC): Gas chromatography is suitable for volatile and thermally stable compounds. bitesizebio.com For less volatile compounds like indolin-2-ones, derivatization may be necessary to increase their volatility. GC, especially when coupled with a mass spectrometer (GC-MS), is a powerful tool for separating and identifying components of a mixture. ajrconline.org The retention time in GC is a characteristic property of a compound under specific conditions and can be used for identification, while the peak area allows for quantification.

Table 4: Chromatographic Methods for Analysis of Indolin-2-one Derivatives

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | UV-Vis, MS | Purity assessment, Isomer separation |

| GC | Various (e.g., polysiloxane) | Inert gas (e.g., He, N₂) | FID, MS | Analysis of volatile derivatives, Impurity profiling |

Advanced Applications of Indolin 2 One Scaffolds in Chemical Sciences Excluding Biological and Pharmaceutical

Role as a Chemical Building Block in Complex Organic Synthesis

4-Chloro-7-fluoroindolin-2-one serves as a valuable intermediate in the synthesis of more complex molecular architectures. The presence of reactive sites, including the N-H group, the enolizable C-3 position, and the substituted aromatic ring, allows for a variety of chemical transformations. The chloro and fluoro substituents influence the reactivity of the benzene (B151609) ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions under specific conditions.

The indolin-2-one core can be derivatized at several positions. For instance, the nitrogen atom can undergo N-alkylation or N-arylation. The C-3 position is readily functionalized through condensation reactions with aldehydes and ketones to form 3-ylideneindolin-2-one derivatives. These derivatives are important precursors for creating diverse heterocyclic systems.

While specific examples detailing the use of this compound in complex, non-biological total synthesis are not extensively documented in publicly available literature, the general reactivity of the indolin-2-one scaffold is well-established. For example, various indolin-2-one derivatives are utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, to introduce new carbon-carbon bonds. The halogen substituents on this compound could potentially serve as handles for such transformations, enabling the construction of intricate molecular frameworks.

A study on the synthesis of substituted indolin-2-one derivatives highlights the versatility of this scaffold. Although focused on biologically active compounds, the synthetic methodologies are broadly applicable. For instance, the synthesis of 3-substituted-indolin-2-ones containing chloropyrrole moieties demonstrates the condensation reaction at the C-3 position. dntb.gov.ua

| Property | Value |

| CAS Number | 1523333-96-1 |

| Molecular Formula | C₈H₅ClFNO |

| Molecular Weight | 185.58 g/mol |

| IUPAC Name | 4-chloro-7-fluoro-1,3-dihydro-2H-indol-2-one |

Applications in Materials Science and Polymer Chemistry

The unique electronic properties endowed by the chloro and fluoro substituents make this compound a candidate for applications in materials science, particularly in the development of novel organic electronic materials and dyes.

Development of Organic Semiconductors

Organic semiconductors are the cornerstone of flexible and printable electronics. The performance of these materials is intrinsically linked to their molecular structure, which governs their charge transport properties. Indolin-2-one derivatives have been explored as components of organic semiconductors. For instance, a related compound, 5-chloro-6-fluoroindolin-2-one, has been noted for its potential in organic semiconductor applications, exhibiting a hole mobility of 0.12 cm²/V·s. vulcanchem.com

Chromophores and Dye Synthesis

Chromophores are molecules responsible for color, and their design is a central aspect of dye chemistry. The color of a dye is determined by its ability to absorb light in the visible region of the electromagnetic spectrum, a property governed by the electronic transitions within the molecule. nih.gov The indolin-2-one scaffold can be part of a larger conjugated system, which is a prerequisite for a molecule to function as a dye. nih.gov

The synthesis of azo dyes based on 8-hydroxyquinoline (B1678124) coupled with diazonium salts of compounds like 4-chloro-aniline demonstrates a common strategy for creating colored compounds. ambeed.com Although not directly involving this compound, this illustrates how halogenated anilines, which are structurally related to the benzene portion of the indolin-2-one, are used in dye synthesis. The electron-withdrawing nature of the chlorine and fluorine atoms in this compound can influence the absorption and emission properties of any resulting dye, potentially leading to specific colors and enhanced photostability.

Catalysis and Ligand Design Based on Indolin-2-one Frameworks

The development of novel ligands for transition metal catalysis is a continuous effort in organic chemistry. The indolin-2-one framework, with its nitrogen and oxygen atoms, has the potential to act as a bidentate ligand for various metal centers. The electronic properties of such a ligand can be fine-tuned by the substituents on the aromatic ring.

While there is no specific literature on the use of this compound as a ligand in catalysis, the general principle of using heterocyclic compounds as ligands is well-established. For example, Schiff bases derived from various heterocyclic amines are known to form stable complexes with transition metals, which can exhibit catalytic activity. orientjchem.org The synthesis of N-heterocyclic carbene (NHC) ligands and phosphine (B1218219) ligands are also areas where indolin-2-one derivatives could potentially be modified for use. fluorochem.co.uk

Corrosion Inhibition Studies (focused on mechanistic understanding of adsorption phenomena)

Corrosion is a significant industrial problem, and the use of organic inhibitors is a common mitigation strategy. The effectiveness of an organic corrosion inhibitor is largely dependent on its ability to adsorb onto the metal surface, forming a protective barrier. rsc.org Heterocyclic compounds containing nitrogen and oxygen atoms, as well as π-electrons, are often effective corrosion inhibitors due to their ability to interact with the d-orbitals of metals. rsc.org

Studies on various heterocyclic compounds have shown that they can act as effective corrosion inhibitors for mild steel in acidic media. For instance, the corrosion inhibition efficiency of some organic compounds increases with concentration, and their adsorption often follows the Langmuir isotherm model. bldpharm.com The mechanism of inhibition can be elucidated through electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These studies can determine whether the inhibitor acts on the anodic, cathodic, or both reactions. bldpharm.com

Conclusion and Future Research Directions in 4 Chloro 7 Fluoroindolin 2 One Chemistry

Summary of Current Understanding and Achievements in Halogenated Indolin-2-one Synthesis and Characterization

The synthesis of the indolin-2-one core and its derivatives is well-established, often starting from isatin (B1672199) or employing multi-component reactions to build the heterocyclic system. nih.govresearchgate.net The introduction of halogen substituents can be achieved either by using pre-halogenated starting materials or through direct halogenation of the indolin-2-one scaffold. While specific, high-yield synthetic routes for 4-Chloro-7-fluoroindolin-2-one are not extensively detailed in publicly available literature, general methods for producing substituted indolin-2-ones provide a foundational basis for its preparation. nih.gov

The characterization of halogenated indolin-2-ones relies on a suite of modern analytical techniques. Mass spectrometry provides exact mass and fragmentation patterns, while NMR spectroscopy (¹H, ¹³C, ¹⁹F) elucidates the precise connectivity and chemical environment of the atoms. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be used to predict and verify NMR chemical shifts. researchgate.net Single-crystal X-ray diffraction is a powerful tool for unambiguously determining the three-dimensional structure and studying intermolecular interactions in the solid state, such as hydrogen and halogen bonding. mdpi.com

Table 1: Physicochemical and Characterization Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅ClFNO | PubChem uni.lu |

| Monoisotopic Mass | 185.00436 Da | PubChem uni.lu |

| Predicted XlogP | 1.5 | PubChem uni.lu |

| SMILES | C1C2=C(C=CC(=C2NC1=O)F)Cl | PubChem uni.lu |

| InChIKey | DBVZGOGXVMBGMJ-UHFFFAOYSA-N | PubChem uni.lu |

| Predicted m/z | [M+H]⁺: 186.01164, [M+Na]⁺: 207.99358 | PubChem uni.lu |

Unexplored Synthetic Routes and Methodological Innovations for Halogenated Indolin-2-ones

While foundational synthetic methods exist, there is considerable room for innovation. Future research could focus on developing more efficient, sustainable, and regioselective syntheses for polyhalogenated indolin-2-ones.

Green Chemistry Approaches : The use of novel techniques such as ultrasound irradiation combined with deep eutectic solvents (DES) has shown promise for increasing reaction yields and simplifying processes for related heterocyclic systems. nih.gov Applying these methods to the synthesis of this compound could offer significant advantages over conventional methods.

Flow Chemistry : Continuous flow synthesis, which has been successfully applied to the preparation of functionalized quinolines, could provide a scalable and controlled route to halogenated indolin-2-ones, improving safety and product consistency. durham.ac.uk

Late-Stage Functionalization : Developing novel catalytic methods, such as palladium-catalyzed C-H functionalization, would allow for the direct and selective introduction of chloro and fluoro groups onto an existing indolin-2-one core. acs.org This would enable rapid diversification and the creation of a library of analogues for structure-property relationship studies.

Chemoenzymatic Synthesis : The use of enzymes, such as vanadium-dependent haloperoxidases, for halogenation reactions offers a highly selective and environmentally benign alternative to traditional chemical reagents. acs.org Exploring these biocatalytic routes is a key area for future investigation.

Frontiers in Computational Chemistry for Indolin-2-one Systems

Computational chemistry provides invaluable insights into the structure, reactivity, and properties of molecules, complementing experimental work. For halogenated indolin-2-ones, several computational frontiers are particularly promising.

Density Functional Theory (DFT) : DFT calculations are extensively used to predict molecular stability, electronic properties, and spectroscopic data. researchgate.net Methods like B3LYP can be employed to perform Natural Bond Orbital (NBO) analysis to understand electron delocalization and hyperconjugative interactions, as well as Frontier Molecular Orbital (FMO) analysis to predict chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) : MEP surface mapping is a powerful tool for predicting the reactive sites for nucleophilic and electrophilic attacks, guiding synthetic strategies and understanding intermolecular interactions. researchgate.net

Understanding Intermolecular Interactions : A significant frontier lies in the computational investigation of non-covalent interactions, particularly halogen bonding. mdpi.com Detailed theoretical studies can quantify the strength and directionality of C-Cl···O, C-F···H, and other halogen-involved interactions that dictate crystal packing and could be exploited in materials design. mdpi.com

Table 2: Applications of Computational Methods in Indolin-2-one Research

| Computational Method | Application | Research Goal | Reference |

| DFT (B3LYP) | Geometry optimization, energetic properties, FMO, NBO, MEP analysis | Predict stability, reactivity, and electronic structure | researchgate.net |

| GIAO Method | Calculation of NMR chemical shifts | Aid in structure elucidation and verification | researchgate.net |

| QTAIM, NCI Plot | Analysis of intermolecular interactions | Characterize and quantify hydrogen and halogen bonds | mdpi.com |

| Molecular Docking | Prediction of binding modes to biological targets | Guide the design of bioactive molecules | researchgate.netnih.gov |

Emerging Non-Biological Applications and Interdisciplinary Research Opportunities

While much of the research on indolin-2-ones focuses on their biological activities, their unique electronic and photophysical properties open doors to non-biological applications, particularly in materials science. nih.govmdpi.com

Crystal Engineering : The presence of both hydrogen bond donors (N-H) and acceptors (C=O), along with halogen atoms capable of participating in halogen bonding, makes this compound an excellent candidate for crystal engineering. mdpi.com By understanding and controlling these competing intermolecular interactions, it may be possible to design and synthesize novel crystalline materials with tailored properties, such as specific packing motifs or porosity.

Organic Electronics : The indole (B1671886) core is an electron-rich aromatic system. The introduction of electron-withdrawing halogen atoms can tune the HOMO-LUMO energy levels. researchgate.net This tunability suggests that halogenated indolin-2-ones could be investigated as building blocks for organic semiconductors, dyes for dye-sensitized solar cells (DSSCs), or components in organic light-emitting diodes (OLEDs).

Functional Dyes and Pigments : The indolin-2-one scaffold is a component of some dyes. nih.gov Research into the photophysical properties (absorption and fluorescence) of this compound and its derivatives could lead to the development of new functional dyes for applications in sensing, imaging, or as security inks.

Interdisciplinary collaboration between synthetic chemists, computational chemists, and materials scientists will be crucial to unlocking these emerging applications and fully exploring the potential of halogenated indolin-2-one systems beyond their traditional biological roles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-7-fluoroindolin-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

- Prioritize multi-step synthetic pathways starting from fluorinated indole precursors. Key variables include choice of halogenation agents (e.g., POCl₃ for chloro-substitution), solvent polarity (e.g., DMF for nucleophilic aromatic substitution), and temperature control (60–80°C for regioselectivity).

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical for isolating high-purity products. Document all conditions in detail, including catalyst loading and reaction time, to enable reproducibility .

- Example Table :

| Route | Starting Material | Halogenation Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| A | 7-Fluoroindole | POCl₃ | DMF | 72 | 98 |

| B | 4-Chloroindoline | Selectfluor® | MeCN | 65 | 95 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on aromatic proton environments (δ 6.8–7.5 ppm for indole protons) and fluorine-coupled splitting patterns. Chlorine substituents cause deshielding in adjacent carbons (~δ 125–135 ppm).

- FT-IR : Confirm lactam C=O stretching (~1700 cm⁻¹) and C-F/C-Cl vibrations (1100–600 cm⁻¹).

- HRMS : Use ESI+ or EI modes to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 199.03). Cross-validate with elemental analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental observations in the reactivity of this compound?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways, comparing activation energies for halogen migration or ring-opening. Validate with kinetic studies (e.g., variable-temperature NMR) to identify intermediate species.

- Address discrepancies by refining computational parameters (solvent effects, dispersion corrections) and replicating experiments under inert atmospheres to rule out oxidative side reactions .

Q. What methodological approaches are recommended for investigating the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- Conduct accelerated stability studies in buffered solutions (pH 1–13) at 37°C. Monitor degradation via HPLC-UV (λ = 254 nm) and quantify products (e.g., hydrolyzed lactam derivatives).

- Use Arrhenius plots to extrapolate shelf-life under ambient conditions. Consider surface adsorption effects (e.g., glass vs. polymer containers) to avoid confounding variables .

Data Analysis & Reproducibility

Q. How should researchers handle discrepancies in reported bioactivity data for this compound across different studies?

- Methodological Answer :

- Scrutinize assay protocols: Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or solvent carriers (DMSO concentration) may explain variability.

- Perform meta-analysis using standardized metrics (e.g., IC50 normalization) and validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Q. What steps are critical to ensure reproducibility in the synthesis and characterization of this compound?

- Methodological Answer :

- Document all experimental parameters (e.g., stirring rate, drying time for intermediates) in supplementary materials. Use IUPAC nomenclature and report spectral data with error margins (e.g., ±0.1 ppm for NMR shifts).

- Share raw data (e.g., .JCAMP-DX files for spectroscopy) in repositories like Zenodo to facilitate peer validation .

Experimental Design & Contradiction Management

Q. How can researchers design experiments to distinguish between electronic and steric effects influencing the reactivity of this compound?

- Methodological Answer :

- Synthesize analogs with substituents at varying positions (e.g., 5-methyl vs. 6-fluoro derivatives) and compare reaction kinetics via stopped-flow spectroscopy.

- Use Hammett plots to correlate substituent σ values with rate constants, isolating electronic contributions from steric hindrance .

Q. What strategies are effective for reconciling conflicting crystallographic and spectroscopic data on the tautomeric forms of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.